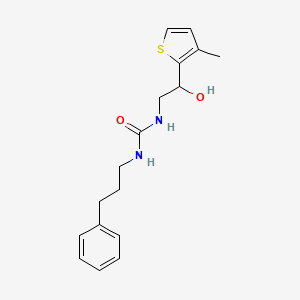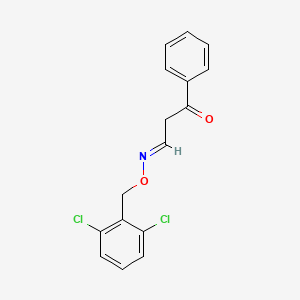
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting with the preparation of the thiophene core. The process may include:
Formation of 3-methylthiophene: This can be achieved through the reaction of appropriate precursors such as 3-methyl-2-thiophenecarboxaldehyde with suitable reagents.
Introduction of the hydroxyethyl group: The hydroxyethyl group can be introduced through a substitution reaction involving the thiophene derivative and an appropriate hydroxyethylating agent.
Coupling with phenylpropylamine: The final step involves the reaction of the hydroxyethylated thiophene with phenylpropylamine under specific conditions to form the urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to convert the thiophene derivatives to their corresponding saturated analogs.
Substitution: Substitution reactions are common, where various functional groups can be introduced at different positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of thiophene derivatives.
Saturated Thiophenes: Resulting from the reduction of thiophene derivatives.
Substituted Thiophenes: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Thiophene derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound may be explored for its potential therapeutic applications.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and other advanced materials.
Industrial Applications: The compound may find use in the synthesis of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.
Comparación Con Compuestos Similares
2-Hydroxy-N-(2-methoxyethyl)-6-methyl-N-((3-methylthiophen-2-yl)methyl)isonicotinamide: Another thiophene derivative with potential medicinal applications.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit various biological activities.
Uniqueness: 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea is unique due to its specific structural features, such as the presence of both hydroxyethyl and phenylpropyl groups, which may contribute to its distinct biological and chemical properties.
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13-9-11-22-16(13)15(20)12-19-17(21)18-10-5-8-14-6-3-2-4-7-14/h2-4,6-7,9,11,15,20H,5,8,10,12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNWRQLIKDNXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)

![3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2926752.png)
![3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2926753.png)

![3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2926757.png)
![3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2926758.png)
![Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2926759.png)

![2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2926762.png)
